Potassium tetrafluoroaluminate (KAlF4, CAS 14484-69-6) is an inorganic complex fluoride salt that serves as the primary active ingredient in non-corrosive fluxes for aluminum metallurgy. In industrial procurement, it is primarily sourced for its highly specific thermal behavior, exhibiting a congruent melting point of approximately 574 °C, which allows it to form a reactive molten phase just below the melting temperatures of standard aluminum brazing alloys[1]. Unlike traditional halide salts, KAlF4 is characterized by low aqueous solubility and the ability to electrochemically dissolve tenacious aluminum oxide (Al2O3) layers without generating hygroscopic byproducts [2]. These baseline properties dictate its selection as a critical consumable in Controlled Atmosphere Brazing (CAB) workflows and secondary aluminum smelting.
Procurement substitution of KAlF4 with other fluoroaluminates or traditional halide fluxes results in critical process failures. Substituting KAlF4 with sodium hexafluoroaluminate (cryolite, Na3AlF6) or pure potassium hexafluoroaluminate (K3AlF6) introduces materials with melting points near 1000 °C; because aluminum substrates melt at 660 °C, these substitutes cannot activate or dissolve oxides without destroying the underlying metal[1]. Conversely, substituting KAlF4 with cheaper traditional chloride-based fluxes (e.g., zinc chloride mixtures) successfully lowers the melting point but leaves highly corrosive, hygroscopic residues [2]. This forces manufacturers to implement expensive, multi-step post-braze washing and passivation protocols, negating any initial material cost savings and increasing the risk of delayed corrosion failures in thin-walled heat exchangers.
The utility of a brazing flux depends entirely on its ability to melt and activate before the filler metal and substrate. KAlF4 exhibits a congruent melting point of 574 °C and forms a eutectic melt at 562 °C when trace K3AlF6 is present[1]. In head-to-head thermal analysis, alternative in-class fluorides like Na3AlF6 and pure K3AlF6 do not melt until approximately 985–1000 °C[2]. Because standard Al-Si filler metals melt at 577 °C and aluminum substrates melt at 660 °C, using the higher-melting comparators results in substrate destruction before flux activation.
| Evidence Dimension | Melting Point / Activation Temperature |
| Target Compound Data | KAlF4: ~574 °C (Congruent); ~562 °C (Eutectic) |
| Comparator Or Baseline | Na3AlF6 / K3AlF6: ~985–1000 °C |
| Quantified Difference | >400 °C reduction, placing activation strictly within the 562–577 °C brazing window. |
| Conditions | Thermal analysis (DTA/TGA) and phase diagram mapping. |
Ensures the flux becomes molten and chemically active without exceeding the thermal limits of aluminum alloys.
Traditional aluminum brazing relies on chloride-based fluxes, which leave hygroscopic residues that actively corrode the metal if not removed. KAlF4-based fluxes fundamentally alter this workflow by leaving a 1–2 µm thick, water-insoluble, and strongly adherent film upon cooling [1]. Compared to chloride fluxes, which mandate immediate water washing, pickling, and passivation, KAlF4 eliminates 100% of post-braze cleaning steps[2]. This non-corrosive residue can even serve as a direct substrate for subsequent painting or conversion coatings.
| Evidence Dimension | Post-Braze Residue Corrosivity and Thickness |
| Target Compound Data | KAlF4: 1–2 µm non-corrosive, water-insoluble adherent film. |
| Comparator Or Baseline | Chloride fluxes: Hygroscopic, highly corrosive residue. |
| Quantified Difference | Elimination of all post-braze washing and passivation requirements. |
| Conditions | Controlled Atmosphere Brazing (CAB) of aluminum heat exchangers. |
Eliminates downstream washing infrastructure, drastically reducing total manufacturing costs and water usage.
For successful brazing, the flux must aggressively dissolve the native Al2O3 layer to allow filler metal wetting. At 562 °C, molten KAlF4 initiates the electrochemical dissociation of alumina, clearing the surface just before the Al-Si filler melts at 577 °C [1]. Comparators such as unfluxed controls or pure high-melting fluoroaluminates fail to disrupt the oxide layer at these temperatures, causing the molten filler metal to ball up due to high surface tension [2]. The specific solvating power of the [AlF4]- complex in the molten state is responsible for this rapid wetting.
| Evidence Dimension | Alumina (Al2O3) Dissolution and Filler Wetting |
| Target Compound Data | KAlF4: Complete oxide dissolution and filler capillary flow at <580 °C. |
| Comparator Or Baseline | Pure K3AlF6 / Unfluxed: Zero oxide dissolution at 580 °C; filler balls up. |
| Quantified Difference | Enables metallurgical bonding at CAB temperatures where comparators remain inert. |
| Conditions | Aluminum alloy brazing using Al-Si filler metal in a controlled atmosphere furnace. |
Guarantees leak-tight, high-strength joints in complex capillary architectures like automotive radiators.
KAlF4 is the mandatory choice for manufacturing automotive radiators, HVAC condensers, and aerospace heat exchangers where its 562-574 °C activation window perfectly aligns with Al-Si filler metals[1].
Due to its low aqueous solubility and non-corrosive post-braze residue, KAlF4 is the ideal active ingredient for formulating stable, sprayable aqueous flux slurries that do not require post-process washing [2].
KAlF4 is utilized as a specialized additive in secondary aluminum smelting to lower the melting point of the electrolyte bath, improving energy efficiency compared to pure cryolite (Na3AlF6) systems[3].
Irritant;Health Hazard